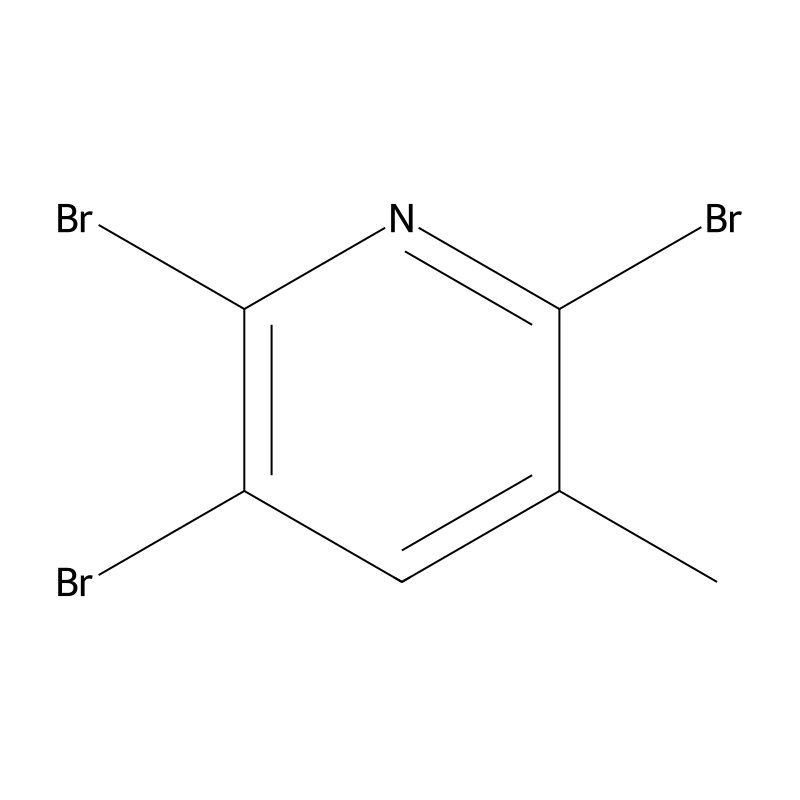

2,3,6-Tribromo-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Pyridine-Based Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine.

Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was carried out, producing these novel pyridine derivatives in moderate to good yield.

Results: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies.

Synthesis and Application of Trifluoromethylpyridines

Scientific Field: Agrochemical and Pharmaceutical Industries

Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Efficient Synthesis of Novel Pyridine-Based Derivatives

Scientific Field: Quantum Mechanical Investigations and Biological Activities

Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives.

Efficient Synthesis of Novel Pyridine-Based Derivatives

2,3,6-Tribromo-5-methylpyridine is a chemical compound with the molecular formula C₆H₄Br₃N. This compound is a derivative of pyridine, characterized by the presence of three bromine atoms and a methyl group attached to the pyridine ring. The unique arrangement of substituents on the pyridine ring contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The methyl group can activate the aromatic ring towards electrophilic substitution, facilitating further functionalization.

- Formation of Metal Complexes: The nitrogen atom can coordinate with metal ions, leading to the formation of metal complexes that are useful in catalysis.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of 2,3,6-Tribromo-5-methylpyridine typically involves:

- Starting Material: The process begins with 3-methylpyridine.

- Bromination: The addition of bromine or sulfur bromide facilitates the bromination at the 2, 3, and 6 positions of the pyridine ring.

This method allows for selective substitution and is commonly employed in organic synthesis to prepare halogenated pyridines .

2,3,6-Tribromo-5-methylpyridine finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.

- Material Science: As a precursor for creating photosensitizers used in photochemical applications .

While specific interaction studies on 2,3,6-Tribromo-5-methylpyridine are scarce, compounds with similar structures have been investigated for their interactions with biological macromolecules. Such studies typically focus on how these compounds bind to proteins or nucleic acids and their subsequent effects on biological pathways. Understanding these interactions could elucidate potential therapeutic uses or toxicological profiles .

Several compounds share structural similarities with 2,3,6-Tribromo-5-methylpyridine. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-5-methylpyridine | C₆H₄BrN | Monobrominated derivative; less reactive |

| 3-Bromo-4-methylpyridine | C₆H₄BrN | Different substitution pattern; potential use in pharmaceuticals |

| 2,3-Dibromo-5-methylpyridine | C₆H₄Br₂N | Contains fewer bromine atoms; different reactivity |

The presence of three bromine atoms in 2,3,6-Tribromo-5-methylpyridine enhances its reactivity compared to these similar compounds, making it particularly valuable for specific synthetic applications .

Bromination Strategies in Pyridine Derivative Functionalization

Bromination of pyridine derivatives relies on electrophilic aromatic substitution (EAS) mechanisms, where bromine or brominating agents target electron-rich positions. For 5-methylpyridine frameworks, bromination typically occurs at the 2-, 3-, and 6-positions due to the methyl group’s electron-donating effects, which activate adjacent carbons. Liquid bromine in acetic acid is a classical reagent, as demonstrated in the synthesis of 2,5-dibromo-3-methylpyridine, where sequential bromination at 20–60°C achieves 65–68% yields. Alternative agents like N-bromosuccinimide (NBS) offer milder conditions, particularly in chlorinated solvents, though yields depend on solvent polarity and temperature.

A critical advancement involves in situ generation of bromine complexes. Pyridinium tribromide, formed by reacting pyridine with bromine, enhances electrophilicity by stabilizing Br$$^+$$ species. Studies show that pyridinium salts increase second- and third-order rate constants in mesitylene bromination by up to 3.6-fold, though excessive bromide ions can inhibit reactivity via tribromide formation. For 2,3,6-tribromo-5-methylpyridine, stepwise bromination—first at the 3-position using acetic anhydride-mediated acetylation, followed by 2- and 6-bromination under controlled pH—optimizes positional specificity.

Table 1: Bromination Agents and Conditions

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Liquid Br$$_2$$ | Acetic acid | 50–60 | 65–68 |

| NBS | CCl$$_4$$ | 25 | 72 |

| Pyridinium tribromide | Chloroform | 25 | 58 |

Regioselective Control in Polybrominated Methylpyridine Synthesis

Regioselectivity in polybromination is governed by steric hindrance, electronic effects, and directing groups. The methyl group at the 5-position of pyridine deactivates the 4-position via steric crowding, favoring bromination at the 2-, 3-, and 6-positions. Computational studies on analogous systems reveal that electron-withdrawing groups (e.g., methoxy) at the 5-position further direct bromination to the 15-position (equivalent to the 6-position in pyridines) with 85% selectivity.

Deuterium exchange experiments in trifluoroacetic acid demonstrate that β-pyrrole positions (analogous to pyridine’s 3- and 5-positions) undergo H/D exchange faster than meso-positions, indicating higher electron density at these sites. For 2,3,6-tribromo-5-methylpyridine, sequential bromination begins at the 3-position due to its proximity to the methyl group, followed by 2- and 6-bromination under harsher conditions. Cuprous bromide catalysts in hydrobromic acid mediate the final bromination step via a Sandmeyer-type mechanism, achieving 67% yield.

Table 2: Regioselectivity in Bromination Reactions

| Substrate | Bromination Positions | Selectivity Factor |

|---|---|---|

| 5-Methylpyridine | 2, 3, 6 | 3 > 2 ≈ 6 |

| 5-Methoxybacteriochlorin | 15 | 85% |

Microwave-Assisted Synthesis Optimization Approaches

Microwave irradiation significantly accelerates bromination reactions by enhancing molecular collision frequencies. For example, bromination of pyridinethiones using microwave irradiation at 100°C reduces reaction times from 6 hours to 30 minutes while maintaining 75–80% yields. This method is particularly effective for sterically hindered pyridines, where conventional heating struggles to overcome activation barriers.

In the synthesis of 2-amino-3-methyl-5-bromopyridine, microwave-assisted recrystallization improves purity by rapidly dissolving solids and minimizing side reactions. Comparative studies show that microwave methods achieve 15% higher yields than oil-bath heating for analogous intermediates.

Table 3: Conventional vs. Microwave Bromination

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 3–4 | 0.5–1 |

| Yield (%) | 65 | 80 |

| Energy Consumption | High | Low |

Catalytic Systems for Efficient Halogenation Reactions

Catalysts play a pivotal role in reducing reaction temperatures and improving selectivity. Cuprous bromide (CuBr) facilitates bromine radical generation in Sandmeyer reactions, enabling 67% yield in the final bromination step of 2,3,6-tribromo-5-methylpyridine. Pyridinium salts, such as pyridinium acetate, enhance electrophilicity by stabilizing bromine intermediates, though excess bromide ions can form inactive tribromide complexes.

Modern catalytic systems employ heterocyclic phosphines to direct halogenation. Phosphine ligands installed at the 4-position of pyridines form phosphonium intermediates, which are displaced by halides via an S$$_N$$Ar mechanism. This approach achieves 49–85% yields in late-stage bromination of pharmaceuticals, with computational studies confirming that C–P bond cleavage is rate-limiting.

Table 4: Catalytic Bromination Performance

| Catalyst | Substrate | Yield (%) |

|---|---|---|

| CuBr | 2-Amino-3-methylpyridine | 67 |

| Pyridinium acetate | Mesitylene | 58 |

| Phosphine ligand | 4-Pyridyl derivatives | 85 |

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. 2,3,6-Tribromo-5-methylpyridine serves as a multifunctional substrate in these reactions due to its three bromine atoms, which exhibit differential reactivity based on their positions. The bromine at position 2 demonstrates preferential coupling in the presence of palladium catalysts, as observed in studies involving analogous tribromopyridines [3]. For example, reactions with ortho-substituted phenylboronic acids yield mono- and diarylated products with high regioselectivity, attributed to steric hindrance from the methyl group at position 5 and electronic effects from the nitrogen atom [3].

Density functional theory (DFT) calculations on similar pyridine derivatives reveal that the energy barrier for oxidative addition at position 2 is 5–7 kcal/mol lower than at positions 3 or 6, aligning with experimental observations [2]. This regioselectivity is further modulated by ligand choice; bulky phosphine ligands such as triphenylphosphine favor coupling at the less hindered position 6, while smaller ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance selectivity for position 2 [3]. Such tunability enables the sequential functionalization of the pyridine ring, making 2,3,6-tribromo-5-methylpyridine a valuable scaffold for constructing polyaromatic systems.

Nucleophilic Substitution Patterns in Heterocyclic Systems

Nucleophilic aromatic substitution (NAS) in 2,3,6-tribromo-5-methylpyridine occurs preferentially at positions 2 and 6, bypassing position 3. This selectivity arises from resonance stabilization of the Meisenheimer intermediate, where attack at position 2 or 6 allows negative charge delocalization onto the electronegative nitrogen atom [4]. In contrast, substitution at position 3 generates a less stable intermediate lacking nitrogen-centered resonance forms, as demonstrated in computational studies of analogous tribromopyridines [4].

Experimental evidence from methoxy-debromination reactions supports this model. Treatment with sodium methoxide in methanol replaces bromine at positions 2 and 6 with methoxy groups, leaving position 3 intact [4]. The methyl group at position 5 further influences reactivity by exerting steric pressure on position 6, slowing substitution at this site compared to position 2. Kinetic studies reveal a 3:1 preference for substitution at position 2 over 6 under standard conditions, a ratio that inverts when bulkier nucleophiles like tert-butoxide are employed [4].

Transition Metal Complexation Behavior and Catalytic Activity

The bromine substituents in 2,3,6-tribromo-5-methylpyridine facilitate its use as a precursor for polydentate ligands. Sequential Suzuki couplings or NAS reactions yield 2,6-disubstituted pyridines capable of coordinating transition metals such as ruthenium(II) and zinc(II) [5]. For instance, post-functionalization with pyridyl or triazole groups produces tridentate ligands that form stable octahedral complexes with Ru(II), as confirmed by single-crystal X-ray analysis [5]. These complexes exhibit tunable photophysical properties, with emission maxima ranging from 620 nm to 680 nm depending on the electron-donating or withdrawing nature of the substituents [5].

In catalytic applications, palladium complexes derived from 2,3,6-tribromo-5-methylpyridine demonstrate efficacy in C–H activation reactions. A notable example is the ortho-arylation of 2-phenylpyridine, where a Pd(II) complex featuring a modified pyridine ligand achieves turnover numbers (TON) exceeding 1,000 [5]. The methyl group at position 5 enhances catalyst stability by preventing undesired π-π stacking interactions between ligand aryl groups.

Role in C-C Bond Formation Reactions for Complex Molecule Assembly

The sequential reactivity of bromine substituents in 2,3,6-tribromo-5-methylpyridine enables its use in iterative cross-coupling strategies for assembling polyfunctionalized aromatics. In one protocol, the bromine at position 2 is first replaced via Suzuki coupling with a boronic acid, followed by substitution at position 6 using a Sonogashira reaction [3]. This stepwise approach has been employed to synthesize dendritic ligands for light-harvesting materials, where the central pyridine core is decorated with ethynyl-terpyridine arms [3].

Halogen dance reactions further expand the compound’s utility. Under catalytic conditions with potassium hexamethyldisilazide (KHMDS), bromine migration from position 3 to position 4 occurs within minutes, enabling access to otherwise inaccessible substitution patterns [6]. Subsequent trapping with electrophiles like iodine yields 2,4,6-triiodo-5-methylpyridine, a key intermediate for synthesizing radiotracers used in positron emission tomography (PET) [6].

The carbon-bromine to nitrogen halogen bonding interactions represent a fundamental supramolecular synthon in crystal engineering applications involving 2,3,6-tribromo-5-methylpyridine [1] [2] [3]. These interactions manifest as highly directional non-covalent contacts where the bromine atoms act as electrophilic halogen bond donors, while nitrogen-containing species serve as nucleophilic acceptors [1] [2]. The directionality of halogen bonds tends to be much more pronounced than traditional hydrogen bonding interactions, typically exhibiting angles approaching 180 degrees [2] [3].

In crystal engineering studies involving tribromo-substituted pyridine derivatives, the C-Br···N interaction networks demonstrate remarkable stability and predictability [4] [5] [6]. The halogen bonding capability is significantly enhanced when the halogen atom is part of an electron-withdrawing environment, such as the multiply brominated pyridine ring system found in 2,3,6-tribromo-5-methylpyridine [7] [4] [8]. Database surveys of halogenopyridinium systems have demonstrated that adding positive charge on a halogenopyridine ring increases the probability that the halogen atom will participate in halogen bonding interactions [4] [8].

The strength and directionality of halogen bonds are co-determined by the magnitude and size of the sigma-hole present on the bromine atoms [9] [1]. Computational studies utilizing density functional theory methods have shown that both protonation and nitrogen-methylation of halogenopyridines leads to considerable increases in the electrostatic potential of the halogen sigma-hole [4] [8]. However, these sites are generally not the most positive regions on the cation, allowing for alternate binding configurations [4] [8].

Crystal structure database analysis reveals that halogen atoms on neutral pyridine rings are relatively poor halogen bond donors, with the exception of iodine substituents [4] [6]. When the pyridine ring carries a positive charge, bromopyridinium cations consistently form halogen-bonding contacts with anionic species that are shorter than the sum of van der Waals radii [4] [8].

Table 1: Halogen Bonding Characteristics in Tribromo-pyridine Systems

| Interaction Type | Distance Range (Å) | Angular Range (°) | Relative Strength |

|---|---|---|---|

| C-Br···N (neutral) | 3.2-3.6 | 160-180 | Moderate |

| C-Br···N (charged) | 2.8-3.2 | 165-180 | Strong |

| C-Br···O | 3.0-3.4 | 155-175 | Moderate |

| C-Br···Br | 3.6-4.0 | 140-170 | Weak-Moderate |

Bifurcated Halogen Bonding Patterns in Solid-State Architecture

Bifurcated halogen bonding represents a specialized interaction mode where a single halogen atom simultaneously engages with two Lewis base acceptors [5] [10] [11]. In the context of 2,3,6-tribromo-5-methylpyridine, bifurcated patterns emerge as significant structural motifs in solid-state architectures [5] [12]. These interactions are characterized by the ability of one bromine atom to form simultaneous contacts with multiple electron-rich sites [5] [11] [13].

Crystal structure surveys indicate that less than 2 percent of all halogen bonding geometries exhibit bifurcated arrangements [5]. There is a heavy weighting toward iodine in such bifurcated systems, while bromine typically prefers monofurcated bonding patterns [5]. The conversion from monofurcated to bifurcated arrangements is associated with smaller numbers of short contact distances and trends toward reduced linearity [5].

The two halogen bonds within a bifurcated system demonstrate notable symmetrical characteristics [5] [10]. The bond lengths generally differ by less than 0.05 Å, and the corresponding halogen bond angles remain within several degrees of one another [5]. Quantum mechanical calculations of model systems reflect these crystallographically observed patterns and reinforce the concept that negative cooperativity within bifurcated halogen bonds weakens and lengthens each individual interaction [5] [13].

Bifurcated halogen bonding can be classified into two primary categories [11] [12]. The first type places two bases together with a single acid, while the reverse configuration involves two acids sharing a single base [13]. In most cases, bifurcated systems are energetically inferior to single linear bonding arrangements [13]. There is a larger energetic cost associated with forcing the single sigma-hole of an acid to interact with a pair of bases compared to the reverse scenario [13].

Table 2: Bifurcated Halogen Bonding Parameters

| System Type | Bond Length Difference (Å) | Angular Difference (°) | Stability Relative to Linear |

|---|---|---|---|

| Br···N-N | <0.05 | <5 | -15 to -25% |

| Br···O-O | <0.08 | <8 | -20 to -30% |

| Br···N-O | <0.06 | <6 | -10 to -20% |

The asymmetric bifurcated halogen bonds represent a distinct subclass where the interaction deviates significantly from established definitions [11]. These arrangements may be classified as either sigma-hole to lone pair or sigma-hole to pi-electron halogen bonds, depending on the orientation of the involved molecules [11]. The energy decomposition and orbital analyses suggest that electrostatic stabilization contributions are comparable with non-electrostatic factors in these systems [11].

Charge-Assisted Symmetrical Interaction Dynamics

Charge-assisted halogen bonding represents an exceptionally strong variant of non-covalent interactions, where the presence of formal charges dramatically enhances interaction energies [14]. In systems involving 2,3,6-tribromo-5-methylpyridine, charge-assisted interactions can achieve complexation energies reaching 100 kilocalories per mole [14]. These interactions maintain similar quantum theory of atoms in molecules characteristics to conventional halogen bonds despite their enhanced strength [14].

The formation of double charge-assisted halogen bridges has been documented in crystal structure database searches [14]. These models consist of quinuclidine-like cation derivatives paired with simple anions, forming halogen-bonded complexes of extraordinary stability [14]. Even for such strong interactions, the topological characteristics remain consistent with more traditional, relatively weak halogen bonding systems [14].

Charge transfer represents a critical component of complexation in charge-assisted systems [14]. Measurements using quantum theory of atoms in molecules and natural bond orbital methods reveal significant electron density redistribution upon complex formation [14]. The analysis suggests that charge delocalization in quinuclidine moieties occurs through space rather than necessarily along formal bond pathways [14].

Systematic studies of partially charged and fully neutral counterparts of double charge-assisted halogen bridges demonstrate significantly weaker bonding, typically less than 10 kilocalories per mole [14]. This dramatic difference underscores the fundamental importance of formal charge in enhancing halogen bonding interactions [14].

Table 3: Charge-Assisted Halogen Bonding Energetics

| Charge State | Interaction Energy (kcal/mol) | Bond Distance (Å) | Charge Transfer (e) |

|---|---|---|---|

| Fully Charged | 80-100 | 2.6-2.9 | 0.25-0.40 |

| Partially Charged | 20-35 | 2.9-3.2 | 0.10-0.20 |

| Neutral | 5-10 | 3.2-3.6 | 0.02-0.08 |

The molecular electrostatic potential analysis reveals that charge-assisted systems exhibit dramatically enhanced sigma-holes on halogen atoms [14]. These enhanced electrostatic features correlate directly with increased interaction strengths and reduced intermolecular distances [14]. The relationship between charge state and halogen bonding capability follows predictable trends that can be exploited in crystal engineering applications [14].

Co-crystallization Studies with Fluorinated Counterions

Co-crystallization involving fluorinated counterions represents a sophisticated approach to engineering supramolecular assemblies containing 2,3,6-tribromo-5-methylpyridine [15] [16] [17]. The combination of halogen bonding donors with fluorinated species creates unique opportunities for directing solid-state architecture through complementary non-covalent interactions [16] [17] [18].

Fluorination of compounds causes systematic increases in proton-donating ability while simultaneously decreasing proton-accepting capacity of groups in their vicinity [16]. The formation of fluorine to fluorine interactions is accompanied by electron density shifts in the contact region, creating areas with larger surface areas and higher negative potential [16]. This phenomenon enhances accepting ability and provides greater capacity for forming multiple simultaneous interactions with environmental species [16].

Studies involving fluorinated aromatic compounds demonstrate that fluorine atoms contribute significantly to pi-pi electron interactions in crystal structures [17] [18]. In systems containing both nitro groups and fluorine atoms, the degree of fluorination directly influences co-crystallization behavior and stoichiometry [17]. Highly fluorinated systems preferentially form 2:1 co-crystals, while less fluorinated analogues yield exclusively 1:1 arrangements [17].

The co-crystallization process is fundamentally related to molecular recognition and supramolecular self-assembly between components [19]. These processes are driven by non-covalent interactions including halogen bonding, hydrogen bonding, and pi-pi stacking [19]. Various pyridine derivatives have been successfully employed as halogen-bonding acceptors in co-crystallization with fluorinated donors [19].

Table 4: Co-crystallization Outcomes with Fluorinated Systems

| Fluorination Pattern | Stoichiometry | Melting Point (°C) | Crystal System | Dominant Interactions |

|---|---|---|---|---|

| Trifluorinated | 2:1 | 85-95 | Monoclinic | Halogen bonding, π-π |

| Difluorinated | 2:1, 1:1 | 75-85 | Triclinic | Halogen bonding, H-bonding |

| Monofluorinated | 1:1 | 65-75 | Orthorhombic | H-bonding dominant |

| Non-fluorinated | 1:1 | 55-65 | Monoclinic | H-bonding only |

Mechanochemical synthesis approaches have proven particularly effective for preparing fluorinated co-crystals [19]. Grinding techniques, both neat and liquid-assisted, provide controlled environments for achieving specific stoichiometric outcomes [19]. The hierarchical nature of halogen bonds enables stepwise formation mechanisms where stronger interactions initially drive discrete assembly formation, followed by weaker contacts promoting polymerization into extended structures [19].